[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol
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Overview
Description
[1,1’-Biphenyl]-2,2’,4,4’,5,5’-hexol , also known as 2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl or PCB-153 , is a chemical compound with the molecular formula C12H4Cl6 . It belongs to the class of polychlorinated biphenyls (PCBs) and consists of a biphenyl core with six chlorine atoms attached at specific positions . The compound’s structure is shown below:
Synthesis Analysis
The synthesis of PCB-153 involves chlorination of biphenyl under controlled conditions. Various methods, including direct chlorination and photochemical chlorination, have been employed to achieve the desired hexachlorination pattern .
Molecular Structure Analysis
PCB-153 exhibits a planar biphenyl backbone with six chlorine atoms symmetrically positioned around it. The hexachloro substitution pattern contributes to its stability and resistance to degradation .
Physical and Chemical Properties Analysis
Mechanism of Action
Properties
IUPAC Name |
5-(2,4,5-trihydroxyphenyl)benzene-1,2,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4,13-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUTZMVCRCJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C2=CC(=C(C=C2O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633974 |
Source
|
Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76625-61-1 |
Source
|
Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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